PF-562271

Übersicht

Beschreibung

PF-562271 ist ein potenter, ATP-kompetitiver, reversibler Inhibitor der fokalen Adhäsionskinase (FAK) und der Prolin-reichen Tyrosinkinase 2 (Pyk2). Es hat in präklinischen Studien ein signifikantes Potenzial für seine Antikrebs-Eigenschaften gezeigt, insbesondere bei der Hemmung der Zellmigration, Proliferation und Induktion der Zellzyklusarretierung .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

PF-562271 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: In zellbasierten Assays eingesetzt, um seine Auswirkungen auf Zellmigration, Proliferation und Überleben zu untersuchen.

Medizin: Verspricht als Therapeutikum in der Krebsbehandlung, insbesondere bei der Hemmung des Tumorwachstums und der Metastasierung in verschiedenen Krebsmodellen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die katalytische Aktivität von FAK und Pyk2 hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört verschiedene Signalwege, die an Zellhaftung, Migration und Überleben beteiligt sind, was zu einem reduzierten Tumorwachstum und Metastasierung führt .

Wirkmechanismus

Target of Action

PF-562271 primarily targets the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, morphology, and survival .

Mode of Action

This compound binds to the ATP-binding site of FAK and Pyk2, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding inhibits the catalytic activity of FAK and Pyk2, thereby disrupting their signaling pathways .

Biochemical Pathways

The inhibition of FAK and Pyk2 by this compound affects several biochemical pathways. These include the cell cycle, cytoskeleton, angiogenesis, and protein tyrosine kinase pathways . By inhibiting these pathways, this compound can disrupt cell proliferation and migration, and induce cell cycle arrest .

Pharmacokinetics

This compound is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours after administration . The systemic exposure to this compound increases in a dose-dependent manner . The pharmacokinetics of this compound is nonlinear, with more than proportional accumulation observed at steady-state exposure .

Result of Action

The inhibition of FAK and Pyk2 by this compound leads to significant cellular effects. It inhibits cell adhesion and migration, decreases the focal adhesion (FA) surface area, and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . These effects can lead to the inhibition of tumor growth and metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the physiological state of the cells, and the specific microenvironment within the tumor

Biochemische Analyse

Biochemical Properties

PF-562271 interacts with FAK and Pyk2 enzymes, inhibiting their activity . It binds at the ATP binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK and Pyk2, thereby affecting the biochemical reactions they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . Additionally, this compound treatment inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated DNA replication inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at the ATP binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding interaction inhibits the phosphorylation of FAK and Pyk2, leading to changes in cell adhesion, migration, and proliferation .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to inhibit FAK phosphorylation in a dose-dependent manner with an EC50 of 93 ng/mL . It has also been observed to inhibit tumor growth and induce apoptosis in various in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Oral administration of this compound at a dose of 5 mg/kg in rats implanted with MDA-MB-231 cells led to an increase in bone calcium and cancellous bone, thereby slowing tumor cell growth . At a higher dose of 25 mg/kg, this compound inhibited tumor cell growth and induced cell apoptosis in mice models .

Metabolic Pathways

The main metabolic pathways of this compound involve hydroxylation and dehydrogenation . It interacts with enzymes involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its ability to bind at the ATP binding site of FAK, it is likely that it may interact with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Given its role as a FAK and Pyk2 inhibitor, it is likely that it localizes to areas where these kinases are present and active .

Vorbereitungsmethoden

The synthesis of PF-562271 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

PF-562271 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen am Molekül, um seine Aktivität oder Stabilität zu verbessern.

Substitutionsreaktionen: Häufig verwendet, um funktionelle Gruppen am Molekül einzuführen oder zu ersetzen, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Hydrolyse: Diese Reaktion kann this compound unter sauren oder basischen Bedingungen in seine Bestandteile zerlegen.

Vergleich Mit ähnlichen Verbindungen

PF-562271 wird mit anderen FAK-Inhibitoren wie TAE226 und VS-6062 verglichen. Während alle diese Verbindungen die FAK-Aktivität hemmen, ist this compound einzigartig in seiner dualen Hemmung sowohl von FAK als auch Pyk2, was ein breiteres Aktivitätsspektrum bietet. Ähnliche Verbindungen umfassen:

TAE226: Ein weiterer FAK-Inhibitor mit potenten Antikrebs-Eigenschaften.

VS-6062: Ein selektiver FAK-Inhibitor, der in verschiedenen präklinischen Studien verwendet wird

Eigenschaften

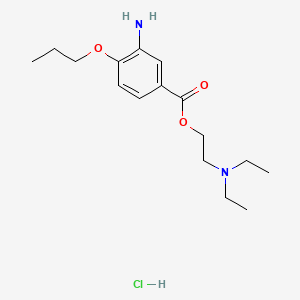

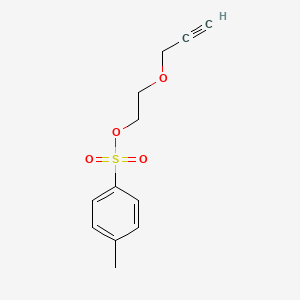

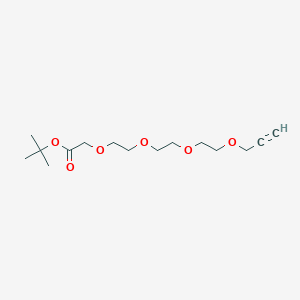

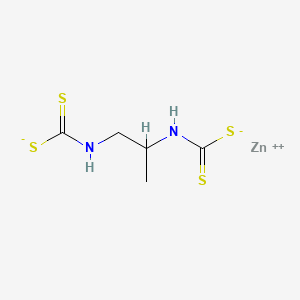

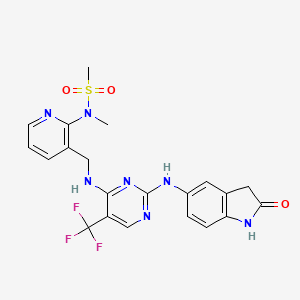

IUPAC Name |

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDKLVOWGIOKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471000 | |

| Record name | PF-562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717907-75-0 | |

| Record name | PF-00562271 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PF-562271?

A1: this compound primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []

Q2: What are the downstream consequences of FAK and Pyk2 inhibition by this compound?

A2: Inhibition of FAK and Pyk2 by this compound disrupts multiple downstream signaling pathways, including:

- FAK/Paxillin axis: this compound disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []

- AKT/mTOR pathway: this compound treatment leads to the downregulation of AKT/mTOR activity. [, , ]

- ERK pathway: Inhibition of FAK by this compound affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]

- Cell cycle regulation: this compound induces cell cycle arrest, impacting cell proliferation. [, ]

- Integrin signaling: this compound targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]

- Inflammatory responses: this compound alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []

Q3: What is the molecular formula and weight of this compound?

A3: The specific molecular formula and weight of this compound are not provided in the research articles provided.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research articles do not include information regarding spectroscopic data for this compound.

Q5: How stable is this compound under different conditions?

A5: While specific data on this compound stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]

Q7: Have any computational studies been conducted on this compound?

A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of this compound and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.

Q8: What is known about the SAR of this compound and its analogs?

A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to this compound, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.

Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound?

A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of this compound. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.

Q10: What is the historical context of FAK and Pyk2 as drug targets?

A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like this compound represents a significant milestone in this field.

Q11: Are there any cross-disciplinary applications of this compound?

A11: Research on this compound highlights its potential in various medical fields beyond oncology, including:

- Cardiac fibrosis: this compound demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.

- Knee osteoarthritis: Studies indicate that this compound may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.